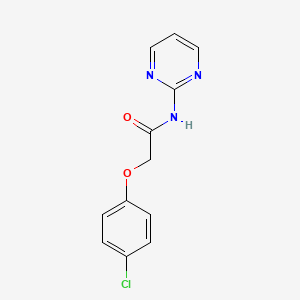

![molecular formula C19H24F3N3O B5511902 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine](/img/structure/B5511902.png)

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader family of chemicals that have been studied for various applications, including medicinal chemistry. While specific studies directly focusing on this compound are scarce, research on closely related piperidine and imidazolyl derivatives offers insights into potential synthesis methods, molecular structures, chemical reactions, and properties.

Synthesis Analysis

Research on related compounds such as piperidine and imidazolyl derivatives outlines several synthetic pathways. For instance, the nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been investigated, revealing efficient methods for preparing piperidine derivatives with significant biological activity (Okitsu, Suzuki, & Kobayashi, 2001). These methodologies could be adapted for synthesizing the compound of interest by incorporating the specific 1-(2-methoxyethyl)-1H-imidazol-2-yl and 4-(trifluoromethyl)benzyl substituents.

Molecular Structure Analysis

The crystal structure of related compounds provides insights into the potential geometric configuration of the target molecule. For example, compounds with piperidin-4-ylmethyl and imidazol-2-yl groups have been characterized, showing specific conformations and molecular arrangements (Yıldırım et al., 2006). These findings suggest that the target compound may exhibit similar structural features, such as planarity between certain ring systems and preferred conformations influenced by substituent interactions.

Chemical Reactions and Properties

Piperidine derivatives are known for their reactivity in various chemical reactions, including nucleophilic substitution and catalytic transformations. The synthesis and reactivity of such compounds indicate a broad range of chemical properties that can be leveraged for further chemical modifications (Shevchuk et al., 2012). These properties are critical for designing synthesis routes and predicting the compound's behavior in chemical processes.

Physical Properties Analysis

While specific data on the physical properties of 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine is not readily available, studies on similar compounds provide a basis for estimation. Factors such as solubility, melting point, and crystalline form can be inferred from related chemical structures (Khalafy, Setamdideh, & Dilmaghani, 2002). These properties are essential for practical applications and handling of the compound.

Chemical Properties Analysis

The chemical behavior of the compound can be extrapolated from studies on related piperidine and imidazol derivatives. Their interactions with various reagents, catalysts, and conditions reveal a versatile chemical profile that includes reactivity towards electrophilic and nucleophilic agents, and potential for participating in complex chemical reactions (Wei et al., 2007). These attributes highlight the compound's utility in synthetic and medicinal chemistry.

Applications De Recherche Scientifique

Mixed Ligand fac-tricarbonyl Complexes

Research has shown that mixed ligand fac-tricarbonyl complexes involving imidazole and benzyl isocyanide components can be synthesized with good yield and purity. These complexes are significant for labeling bioactive molecules containing monodentate or bidentate donor sites, indicating their potential in diagnostic imaging or drug delivery systems (Mundwiler et al., 2004).

Antimicrobial Activity of Pyridine Derivatives

A study on new pyridine derivatives, including those with imidazole components, demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

NMDA Receptor Ligands for Neurological Disorders

4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. It shows promise in potentiating the effects of L-DOPA in models of Parkinson's disease, highlighting its therapeutic potential for neurological disorders (Wright et al., 1999).

Anti-Alzheimer's Activity

Research into benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives has shown significant potential for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, with variations intended to enhance therapeutic efficacy for Alzheimer's disease management (Gupta et al., 2020).

Synthesis and Reactivity of (1H-Azol-1-yl)piperidines

A method for preparing 3- and 4-(1H-azol-1-yl)piperidines has been developed, extending to benzo analogues of these compounds. This research provides valuable insights into the synthesis and potential applications of these compounds in medicinal chemistry (Shevchuk et al., 2012).

Corrosion Inhibition Efficacy

Imidazole derivatives have been investigated for their corrosion inhibition efficiency on mild steel in acidic solutions. The study indicates that these compounds can strongly adsorb onto metal surfaces, suggesting their utility in protecting metals against corrosion (Prashanth et al., 2021).

Orientations Futures

The future directions in the research and development of imidazole compounds are vast. They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Propriétés

IUPAC Name |

3-[1-(2-methoxyethyl)imidazol-2-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3N3O/c1-26-12-11-25-10-8-23-18(25)16-3-2-9-24(14-16)13-15-4-6-17(7-5-15)19(20,21)22/h4-8,10,16H,2-3,9,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPYWIGZSDCEIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5511843.png)

![1-(4-methoxy-3-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5511852.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B5511859.png)

![2-ethoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5511864.png)

![{4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5511865.png)

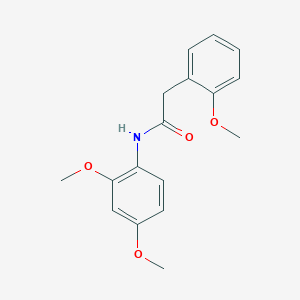

![3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5511868.png)

![(1R*,3S*)-7-[3-(difluoromethoxy)benzoyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511876.png)

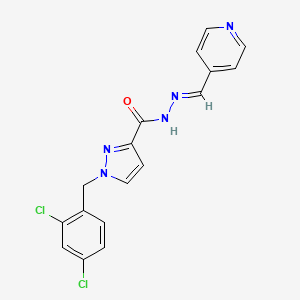

![N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine](/img/structure/B5511877.png)

![1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5511889.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5511907.png)

![ethyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5511918.png)